molecular formula C15H13BrF3N3O4S B4063346 4-bromo-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide

4-bromo-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide

Cat. No.: B4063346
M. Wt: 468.2 g/mol
InChI Key: ZKDSVHUOBBCXOE-UHFFFAOYSA-N
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Description

“4-bromo-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide” is a chemical compound. It is also known as NPBA and is a potent and selective agonist (activator) of potassium K2P channel TASK-3 (KCNK9) .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 535.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 87.9±0.4 cm3, a polar surface area of 112 Å2, and a molar volume of 265.7±3.0 cm3 .

Scientific Research Applications

Photodynamic Therapy Applications

A study emphasizes the potential of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their significant singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers for cancer treatment through photodynamic therapy. The high singlet oxygen quantum yield and good fluorescence properties of these compounds underline their therapeutic potential against cancer (Pişkin, Canpolat, & Öztürk, 2020).

Solid-Phase Synthesis Utility

Another significant application is in solid-phase synthesis, where polymer-supported benzenesulfonamides are used as key intermediates in various chemical transformations. These transformations include unusual rearrangements to yield a multitude of privileged scaffolds. This review summarizes the strategies and applications of these intermediates, highlighting their versatility and utility in chemical synthesis (Fülöpová & Soural, 2015).

Chemical Transformation and Synthesis

Research also delves into the eco-friendly synthesis of N-(4-amino benzyl)-N,4-dimethyl benzenesulfonamide, demonstrating an economical and environmentally friendly synthetic route. This method showcases the potential of such compounds in various synthetic applications, further underlining the technical value and environmental benefits of these processes (Zhou Zeng-yong, 2008).

Nonlinear Optical Properties

Additionally, the synthesis and study of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts reveal their potential for second-order nonlinear optics. The crystallization into noncentrosymmetric structures of these salts, alongside evaluations of their molecular structures and hyperpolarizabilities, point towards their applications in nonlinear optical materials (Anwar et al., 2000).

Properties

IUPAC Name

4-bromo-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3N3O4S/c16-10-1-4-12(5-2-10)27(25,26)21-8-7-20-14-6-3-11(22(23)24)9-13(14)15(17,18)19/h1-6,9,20-21H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDSVHUOBBCXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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